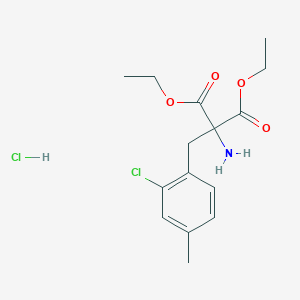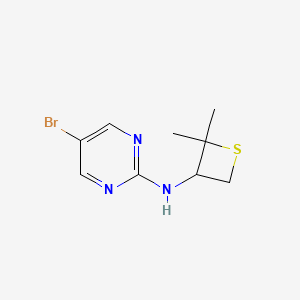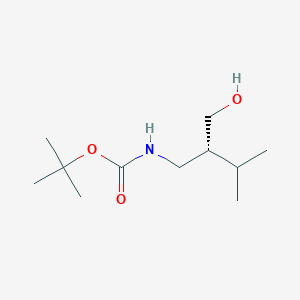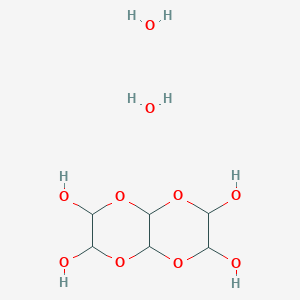![molecular formula C29H23Cl3LiN3O7 B12942638 1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate is a complex chemical compound that combines the properties of both pyrazole and benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt involves several steps. The initial step typically includes the formation of the pyrazole ring, followed by the introduction of the carboxylic acid group at the 3-position. The 2,4-dichlorophenyl and 5-methyl groups are then added to the pyrazole ring. The final step involves the formation of the lithium salt.
Ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate is synthesized through the reaction of 6-chloro-2-benzoxazole with 4-hydroxyphenoxypropanoic acid ethyl ester under specific conditions. The two compounds are then mixed to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline production and maintain consistency.
化学反応の分析
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and benzoxazole moieties play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid
- 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole
- Ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate
Uniqueness
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual components. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C29H23Cl3LiN3O7 |
|---|---|
分子量 |
638.8 g/mol |
IUPAC名 |
lithium;1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate;ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO5.C11H8Cl2N2O2.Li/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18;1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13;/h4-11H,3H2,1-2H3;2-5H,1H3,(H,16,17);/q;;+1/p-1 |
InChIキー |
UKSRHSSHRPJNFZ-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl.CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)


![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)


![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)



![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)


